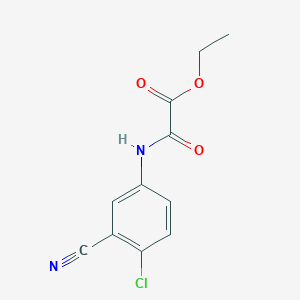

2-Chloro-5-ethoxalylaminobenzonitrile

Description

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-3-cyanoanilino)-2-oxoacetate |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-8-3-4-9(12)7(5-8)6-13/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

JHYFDJMSKCBCSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Chlorination of Anthranilic Acid Derivatives

Route Overview (adapted from):

-

Chlorination : Anthranilic acid (2-aminobenzoic acid) undergoes electrophilic chlorination using sulfuryl chloride (SOCl) in anhydrous ether, yielding 5-chloroanthranilic acid.

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl) converts the carboxylic acid to 5-chloroanthranilic acid chloride.

-

Amination : Reaction with ammonia generates 2-amino-5-chlorobenzamide.

-

Dehydration : Phosphorus pentoxide (PO) facilitates dehydration of the amide to 2-amino-5-chlorobenzonitrile.

Key Data :

Advantages : High regioselectivity for the 5-position chlorination; avoids nitro intermediates.

Limitations : Use of corrosive SOCl and SOCl necessitates specialized equipment.

Nitration-Reduction Pathway

Route Overview (inferred from and):

-

Nitration : 2-Chlorobenzoic acid is nitrated in concentrated HSO/HNO at 30–40°C, yielding 2-chloro-5-nitrobenzoic acid.

-

Nitrile Formation : The carboxylic acid is converted to the nitrile using PCl and methanesulfonamide (US3742014A).

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H) reduces the nitro group to an amine, producing 2-chloro-5-aminobenzonitrile.

Key Data :

-

Yield : ~85% for nitration, ~70% for nitrile formation, ~90% for reduction (estimated).

-

Conditions :

Advantages : Scalable for industrial production; avoids sulfuryl chloride.

Limitations : Requires handling of nitro compounds and high-temperature steps.

Introduction of the Ethoxalylamino Group

The ethoxalylamino (-NH-C(O)-COEt) group is introduced via acylation of the aromatic amine.

Acylation with Ethyl Oxalyl Chloride

Route Overview :

-

Reaction : 2-Chloro-5-aminobenzonitrile reacts with ethyl oxalyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 2-chloro-5-ethoxalylaminobenzonitrile.

-

Workup : The product is purified via recrystallization or column chromatography.

Key Data (inferred from analogous reactions):

-

Molar Ratio : 1:1.2 (amine:ethyl oxalyl chloride).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C, 2–4 hours.

-

Yield : ~75–85% (estimated).

Mechanism :

Advantages : High efficiency; mild conditions.

Challenges : Moisture sensitivity of ethyl oxalyl chloride; potential over-acylation.

Alternative Pathways and Innovations

Direct Chloro-Ethoxalylamination

A hypothetical one-pot method could involve:

-

Chlorination and Acylation : Simultaneous introduction of chloro and ethoxalylamino groups using tailored reagents.

-

Catalytic Systems : Transition metal catalysts (e.g., Cu) to enhance selectivity.

Feasibility : Limited by competing side reactions; no direct literature support found.

Microwave-Assisted Synthesis

Potential Application : Accelerate dehydration or acylation steps.

Expected Benefits : Reduced reaction time (e.g., dehydration in 1 hour vs. 4 hours).

Critical Analysis of Methodologies

Key Challenges :

-

Functional Group Compatibility : The nitrile group’s stability under acidic/basic conditions during acylation.

-

Byproducts : Over-chlorination or diacylation if stoichiometry is imbalanced.

Q & A

Q. What are the recommended analytical methods for quantifying 2-Chloro-5-ethoxalylaminobenzonitrile in complex matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are robust techniques for quantification. For environmental or pharmaceutical samples, HPLC achieves a detection limit of 0.5 µg/mL with high reproducibility, while UV-Vis is suitable for rapid screening (detection limit: 1.0 µg/mL). Column selection (e.g., C18 reverse-phase) and mobile phase optimization (acetonitrile/water gradients) are critical for resolving peaks in complex mixtures .

Q. How does the substitution pattern on the benzonitrile ring influence the compound's reactivity in nucleophilic reactions?

- Methodological Answer : Substituents like chloro (-Cl) and ethoxalylamino (-NHCOOEt) groups at positions 2 and 5 significantly alter electronic density. The chloro group acts as an electron-withdrawing moiety, activating the ring for nucleophilic aromatic substitution at the para position. Ethoxalylamino introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics. Comparative studies with analogs (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) highlight the importance of substituent positioning in directing reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Design accelerated stability studies across a pH range (1–13) using buffered solutions. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine or carboxylic acid derivatives). For instance, under acidic conditions (pH < 3), the ethoxalyl group may hydrolyze, while alkaline conditions (pH > 10) could cleave the benzonitrile moiety. Statistical tools like principal component analysis (PCA) can correlate degradation pathways with pH, enabling predictive modeling .

Q. What strategies are effective in minimizing byproduct formation during the ethoxalylamination of 2-chloro-5-aminobenzonitrile?

- Methodological Answer : Byproducts often arise from over-alkylation or solvent adduct formation. Key strategies include:

- Stoichiometric Control : Use a 1.1:1 molar ratio of ethoxalyl chloride to amine to prevent excess reagent.

- Temperature Modulation : Maintain reactions at 0–5°C to suppress side reactions.

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time.

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with >95% purity .

Q. How do electron-withdrawing substituents at the 5-position affect the compound's spectroscopic properties?

- Methodological Answer : The ethoxalylamino group (-NHCOOEt) at position 5 induces distinct shifts in IR and NMR spectra:

- IR : A strong carbonyl stretch (C=O) appears at ~1680 cm⁻¹.

- ¹H NMR : The ethoxy group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂).

Comparative analysis with 3-Chloro-4-ethoxy-5-methoxybenzonitrile (a structural analog) reveals that electron-withdrawing groups downfield-shift aromatic protons due to reduced electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.